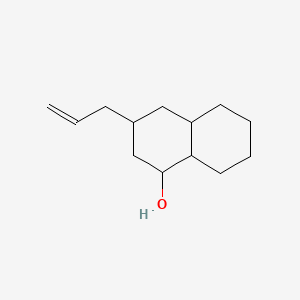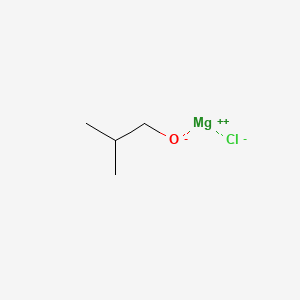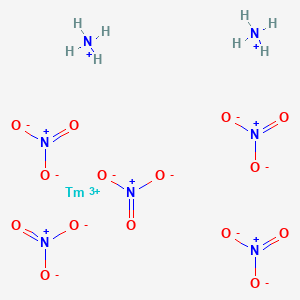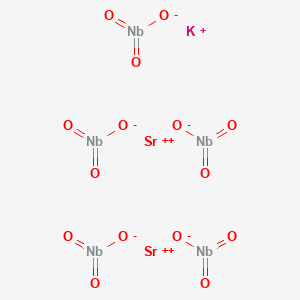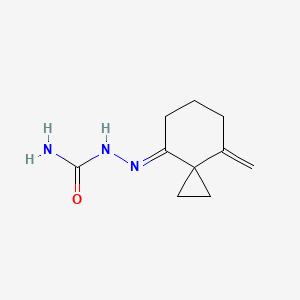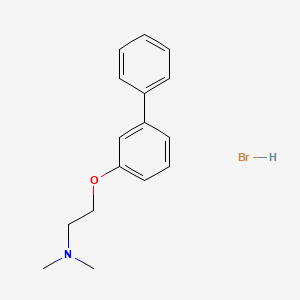
N,N-Dimethyl-2-biphenyl-3'-yloxyethylamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-biphenyl-3’-yloxyethylamine hydrobromide: is a chemical compound with a complex structure that includes a biphenyl group, an ethylamine chain, and a hydrobromide salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-biphenyl-3’-yloxyethylamine hydrobromide typically involves multiple steps. One common method starts with the preparation of the biphenyl-3’-yloxyethylamine intermediate. This intermediate is then reacted with dimethylamine under controlled conditions to form the desired compound. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-2-biphenyl-3’-yloxyethylamine hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the biphenyl group or the ethylamine chain is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Simpler amines and biphenyl derivatives.
Substitution: Various substituted biphenyl-ethylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N-Dimethyl-2-biphenyl-3’-yloxyethylamine hydrobromide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a probe to study biochemical pathways.
Medicine: In medicine, N,N-Dimethyl-2-biphenyl-3’-yloxyethylamine hydrobromide is explored for its pharmacological properties. It may have potential as a therapeutic agent for certain conditions, although more research is needed to confirm its efficacy and safety.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-biphenyl-3’-yloxyethylamine hydrobromide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- N,N-Dimethyl-2-biphenyl-4’-yloxyethylamine hydrobromide
- N,N-Dimethyl-2-biphenyl-2’-yloxyethylamine hydrobromide
- N,N-Dimethyl-2-biphenyl-3’-yloxypropylamine hydrobromide
Uniqueness: N,N-Dimethyl-2-biphenyl-3’-yloxyethylamine hydrobromide is unique due to its specific biphenyl substitution pattern and the presence of the ethylamine chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
113669-54-8 |
|---|---|
Fórmula molecular |
C16H20BrNO |
Peso molecular |
322.24 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(3-phenylphenoxy)ethanamine;hydrobromide |
InChI |
InChI=1S/C16H19NO.BrH/c1-17(2)11-12-18-16-10-6-9-15(13-16)14-7-4-3-5-8-14;/h3-10,13H,11-12H2,1-2H3;1H |
Clave InChI |
ONIOUVHPGVFPEV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC=CC(=C1)C2=CC=CC=C2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




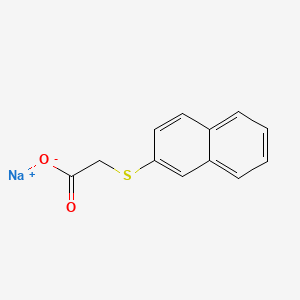
![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)

